(3S)-3-methyl-1-propan-2-ylpiperazine;hydrochloride

Description

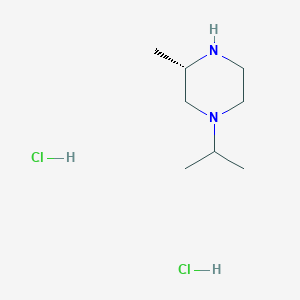

(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol . Its structure features an isopropyl group at position 1 and a methyl group at position 3 on the piperazine ring, with stereochemical specificity at the S-configuration. This compound is primarily used in pharmaceutical research, particularly in the synthesis of enantioselective ligands or intermediates for drug development. It is provided as a hygroscopic powder with pH-dependent solubility, typically stored at room temperature . Analytical characterization methods include high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .

Properties

CAS No. |

1965314-72-0 |

|---|---|

Molecular Formula |

C8H19ClN2 |

Molecular Weight |

178.70 g/mol |

IUPAC Name |

(3S)-3-methyl-1-propan-2-ylpiperazine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c1-7(2)10-5-4-9-8(3)6-10;/h7-9H,4-6H2,1-3H3;1H/t8-;/m0./s1 |

InChI Key |

UNXFQZCQJOCMEL-QRPNPIFTSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(C)C.Cl.Cl |

Canonical SMILES |

CC1CN(CCN1)C(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can proceed at room temperature or higher, depending on the specific conditions required .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Properties

Key Observations:

- Stereochemistry: The (S)-isomer exhibits enantioselectivity, critical for receptor-targeted applications, whereas non-chiral analogs like 1-isopropylpiperazine dihydrochloride lack this property .

- Substituent Effects : The isopropyl group in the target compound enhances steric bulk compared to ethyl or chloropropyl groups, influencing binding affinity and metabolic stability .

- Solubility : All dihydrochloride salts show improved water solubility at acidic pH due to protonation of the piperazine nitrogen atoms .

Biological Activity

(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

- Chemical Formula : C7H16Cl2N2

- Molecular Weight : 195.12 g/mol

- CAS Number : 1965314-72-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride has been investigated for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents.

Antimicrobial Testing Results

The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential role in treating infections caused by resistant strains .

The biological activity of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may act through:

- Binding to Enzymes or Receptors : This binding modulates the activity of various biological pathways, influencing cellular processes such as proliferation and apoptosis.

- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and various cyclin-dependent kinases (CDKs) .

Case Studies and Research Findings

Several key studies have been conducted to explore the biological activities of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride:

- Anticancer Activity Study : A study assessed the cytotoxic effects of the compound on different cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibitory effects against various bacterial strains, indicating its potential as a new antimicrobial agent.

- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, including receptor binding and signaling pathway modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.